N-(3,4-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
The compound N-(3,4-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thienopyrimidinone derivative featuring a phenethyl substituent at position 3 of the thieno[3,2-d]pyrimidin-4-one core and a 3,4-dimethoxyphenyl acetamide group linked via a thioether bridge. Its molecular formula is C₂₅H₂₅N₃O₄S₂, with a molar mass of approximately 495.6 g/mol (estimated based on structural analogs) .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[4-oxo-3-(2-phenylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-30-19-9-8-17(14-20(19)31-2)25-21(28)15-33-24-26-18-11-13-32-22(18)23(29)27(24)12-10-16-6-4-3-5-7-16/h3-9,11,13-14H,10,12,15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGXXIMGKMMSBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Phenethyl Group: This step might involve the alkylation of the thienopyrimidine core with a phenethyl halide in the presence of a base.
Attachment of the Dimethoxyphenyl Group: This can be done through a nucleophilic substitution reaction where the dimethoxyphenyl group is introduced.
Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with an acetamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Linkage
The thioether (–S–) group in the molecule is susceptible to nucleophilic substitution under specific conditions.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | Alkyl halides, base (e.g., K₂CO₃) | Substituted acetamide derivatives with modified alkyl chains | 70–85% | |
| Arylation | Aryl boronic acids, Pd catalysis | Aryl-substituted analogs via cross-coupling | 60–75% |
Mechanistic Insight :
-
The sulfur atom’s lone pair facilitates nucleophilic attack, enabling bond cleavage or functionalization.
-
Palladium-catalyzed coupling reactions (e.g., Suzuki–Miyaura) are feasible at this site.
Oxidation of the Thioether Group
The thioether moiety can undergo oxidation to form sulfoxide or sulfone derivatives, altering electronic properties and bioactivity.
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂O₂, AcOH | Room temperature, 12 h | Sulfoxide derivative | Enhanced solubility |
| mCPBA | CH₂Cl₂, 0°C to RT, 6 h | Sulfone derivative | Improved metabolic stability |
Key Finding :
Hydrolysis of the Acetamide Group
The acetamide (–NHCOCH₃) group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amines.
| Reagents | Conditions | Product | Notes |
|---|---|---|---|
| HCl (6M) | Reflux, 8 h | Carboxylic acid derivative | Requires neutralization post-reaction |
| NaOH (2M) | 60°C, 4 h | Free amine intermediate | Sensitive to over-hydrolysis |
Spectral Evidence :
Ring Functionalization of the Thienopyrimidine Core
The thieno[3,2-d]pyrimidine ring undergoes electrophilic substitution at electron-rich positions (e.g., C-5 or C-7).
| Reaction | Reagents | Position Modified | Outcome |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | C-5 | Nitro-substituted analog |
| Halogenation | NBS, AIBN, CCl₄ | C-7 | Brominated derivative |
Structural Impact :
Cyclization Reactions
The molecule’s flexibility allows intramolecular cyclization to form fused heterocycles.
| Conditions | Catalyst | Product | Yield |
|---|---|---|---|
| PPA, 120°C, 3 h | Polyphosphoric acid | Tetracyclic fused system | 55% |
| CuI, DMF, 100°C | Copper(I) iodide | Thiazole-incorporated derivative | 40% |
Application :
-
Cyclized products show improved binding affinity in kinase inhibition assays.
Reductive Modifications
The 4-oxo group in the dihydrothienopyrimidine ring can be reduced to alter ring saturation.
| Reducing Agent | Conditions | Product | Stereochemistry |
|---|---|---|---|
| NaBH₄, MeOH | RT, 2 h | Partially saturated ring | Racemic mixture |
| H₂, Pd/C | 50 psi, EtOH, 6 h | Fully saturated analog | cis/trans isomers |
Biological Relevance :
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Compounds with similar structural motifs have demonstrated selective cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of thieno[3,2-d]pyrimidines can inhibit cell proliferation and induce apoptosis in cancer cells by targeting specific signaling pathways involved in tumor growth and survival.
- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported to be around 256 µg/mL, indicating potential use as an antimicrobial agent.
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in various metabolic pathways. For example, some derivatives may inhibit acetylcholinesterase, which is relevant for neurodegenerative diseases, thereby suggesting a potential role in treating conditions like Alzheimer's disease.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of thieno[3,2-d]pyrimidine derivatives. The researchers synthesized several analogs and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that specific modifications to the thieno[3,2-d]pyrimidine scaffold significantly enhanced cytotoxicity against breast and colon cancer cells.
Case Study 2: Antimicrobial Activity Assessment
In another study published in Antimicrobial Agents and Chemotherapy, researchers evaluated the antimicrobial efficacy of thieno[3,2-d]pyrimidine derivatives against a panel of bacterial strains. The study found that certain derivatives exhibited potent activity against multidrug-resistant strains of Staphylococcus aureus, highlighting the compound's potential as a lead for developing new antibiotics.
Summary Table of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells; selective cytotoxicity | Journal of Medicinal Chemistry |
| Antimicrobial | Effective against E. coli and S. aureus; MIC ~ 256 µg/mL | Antimicrobial Agents and Chemotherapy |
| Enzyme Inhibition | Potential inhibitor of acetylcholinesterase; implications for neurodegeneration | Various studies |
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
Thienopyrimidinone and quinazolinone derivatives share a bicyclic heteroaromatic core, but their biological and physicochemical profiles differ due to substituent variations. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Predicted values based on analog data from .
Key Observations:
Substitution at position 3 (phenethyl vs. benzyl or sulfamoylphenyl) significantly impacts steric and electronic properties. For example, the phenethyl group in the target compound may enhance hydrophobic interactions compared to the benzyl group in .
Acetamide Substituents :
- The 3,4-dimethoxyphenyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to simpler aryl groups (e.g., 3-methoxyphenyl in or p-tolyl in ). This could improve membrane permeability but reduce aqueous solubility.
- Sulfamoylphenyl-substituted analogs (e.g., ) prioritize polar interactions, likely enhancing solubility but limiting blood-brain barrier penetration.
Synthetic Pathways: The target compound’s synthesis likely parallels methods for thienopyrimidinone derivatives, involving cyclization of thiourea intermediates followed by thioalkylation with chloroacetamide derivatives . In contrast, quinazolinone derivatives (e.g., ) often start from anthranilic acid, forming a 2-thioxo intermediate before acetamide coupling .
Physicochemical and ADMET Considerations
- pKa and Solubility : The target compound’s predicted pKa (~12.77) suggests deprotonation at physiological pH, favoring ionization and moderate solubility. This contrasts with neutral sulfamoylphenyl analogs .
Biological Activity
N-(3,4-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound with potential pharmaceutical applications. Its molecular formula is , and it has a molecular weight of 483.6 g/mol. This compound is classified under the CAS number 877652-35-2.
Chemical Structure
The structure of this compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity. The presence of the dimethoxyphenyl group and the thioacetamide moiety enhances its potential as a therapeutic agent.
Antitumor Activity
Research indicates that compounds similar to N-(3,4-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide exhibit significant antitumor properties. For instance:
- In Vitro Studies : Compounds with similar structures have been evaluated against various cancer cell lines such as MCF7 (breast cancer) and K562 (chronic myelogenous leukemia). These studies showed promising cytotoxic effects, suggesting that the compound may inhibit tumor growth effectively .
- Mechanism of Action : The proposed mechanism involves the interference with cellular pathways that regulate cell proliferation and apoptosis. The thieno[3,2-d]pyrimidine scaffold is particularly noted for its ability to inhibit specific kinases involved in cancer progression .
Antiviral Activity
Some derivatives of thieno[3,2-d]pyrimidines have demonstrated antiviral activity against various viruses. This suggests that N-(3,4-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide could also possess similar properties.
Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes relevant in disease pathways. For example, studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit carbonic anhydrases, which are implicated in tumorigenesis and other diseases .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Synthesis and Characterization : The synthesis of this compound involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .
- In Vivo Studies : While in vitro studies provide a preliminary understanding of efficacy, in vivo studies are necessary to assess pharmacokinetics and bioavailability. Current research is ongoing to evaluate these parameters in animal models.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing this compound, and what are the critical reaction parameters?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example, chloroacetylation of intermediates in dimethylformamide (DMF) with potassium carbonate as a base is a critical step, requiring precise stoichiometric ratios (1.0–1.5 mol equivalents) and room-temperature stirring until completion, monitored via TLC . Solvent choice (e.g., DMF for polar intermediates) and temperature control are essential to minimize side reactions.
Q. Which spectroscopic and chromatographic techniques are essential for confirming structural integrity and purity?
- Methodological Answer :
- 1H NMR (300 MHz, DMSO-d6) is used to verify substituent positions and hydrogen environments (e.g., aromatic protons at δ 7.28–7.82 ppm, methyl groups at δ 2.19 ppm) .
- Elemental analysis (e.g., C, N, S content) ensures purity, with deviations ≤0.1% indicating acceptable batch quality .
- HPLC or LC-MS (e.g., [M+H]+ ion at m/z 344.21) confirms molecular weight and detects impurities .
Q. What are the recommended storage conditions and handling protocols to maintain stability?
- Methodological Answer : Store the compound in amber glass vials at 2–8°C to prevent photodegradation and thermal decomposition. Use anhydrous solvents (e.g., DMSO) for stock solutions to avoid hydrolysis. Purity should be rechecked via HPLC after prolonged storage .
Advanced Research Questions
Q. How can researchers establish structure-activity relationships (SAR) for this compound's bioactivity?
- Methodological Answer :
- Step 1 : Synthesize derivatives with modified substituents (e.g., methoxy → ethoxy groups) to assess electronic effects.
- Step 2 : Use in vitro enzyme inhibition assays (e.g., kinase or protease targets) to correlate structural changes with activity.
- Step 3 : Perform molecular docking (e.g., AutoDock Vina) to identify key binding interactions (e.g., hydrogen bonding with pyrimidin-4-one oxygen) .
- Data Interpretation : Compare IC50 values and docking scores to prioritize lead compounds.
Q. What strategies resolve discrepancies between in vitro and in vivo pharmacological data?
- Methodological Answer :
- Hypothesis 1 : Poor solubility/bioavailability may reduce in vivo efficacy. Test solubility in biorelevant media (e.g., FaSSIF) and consider formulation optimization (e.g., nanoemulsions) .
- Hypothesis 2 : Metabolite interference. Conduct hepatic microsomal stability assays and LC-MS metabolite profiling to identify active/inactive derivatives .
- Controls : Include positive controls (e.g., known inhibitors) and validate assay reproducibility across labs.
Q. How can synthetic yield be optimized while minimizing byproduct formation?
- Methodological Answer :
- Reaction Optimization : Use design of experiments (DoE) to vary parameters (temperature, catalyst loading). For example, increasing potassium carbonate from 1.0 to 1.5 mol improved yields from 70% to 80% in analogous syntheses .
- Byproduct Mitigation : Employ scavenger resins (e.g., polymer-bound thiourea for excess thiols) or gradient column chromatography for purification .
Q. What in vitro models are appropriate for initial pharmacological screening?
- Methodological Answer :
- Enzyme Assays : Use recombinant kinases (e.g., EGFR, VEGFR) in fluorescence-based assays to measure inhibition (e.g., ADP-Glo™ Kinase Assay) .
- Cell-Based Models : Prioritize cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity screening via MTT assays. Include controls for apoptosis/necrosis (e.g., Annexin V/PI staining) .
Data Contradiction Analysis
Q. How should researchers address inconsistent bioactivity data across studies?
- Methodological Answer :
- Source 1 : Verify compound purity (≥95% via HPLC) and batch-to-batch consistency. Impurities >5% can skew IC50 values .
- Source 2 : Standardize assay protocols (e.g., ATP concentration in kinase assays) to reduce variability. Use inter-lab validation with shared reference samples .
Experimental Design Considerations
Q. What are best practices for designing dose-response studies?
- Methodological Answer :
- Range Selection : Start with broad concentrations (1 nM–100 µM) and narrow based on initial activity.
- Replicates : Use triplicate wells and include vehicle controls (e.g., DMSO ≤0.1% v/v).
- Statistical Analysis : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50/IC50 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
